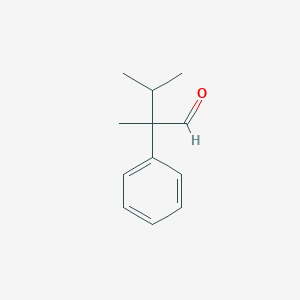

2,3-Dimethyl-2-phenylbutanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2,3-dimethyl-2-phenylbutanal |

InChI |

InChI=1S/C12H16O/c1-10(2)12(3,9-13)11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI Key |

CCJJRXTYQSWOHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethyl 2 Phenylbutanal

Established and Reported Synthesis Routes for 2,3-Dimethyl-2-phenylbutanal

The primary established route to this compound involves the transformation of a nitrile precursor. This method is advantageous as it builds the core carbon skeleton first, followed by the conversion of the nitrile group into the desired aldehyde functionality.

Reduction of 2,3-Dimethyl-2-phenylbutanenitrile

The most direct synthesis of this compound is achieved through the partial reduction of its corresponding nitrile, 2,3-dimethyl-2-phenylbutanenitrile. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds via the formation of an intermediate imine-aluminum complex. Upon hydrolytic workup, this intermediate is converted to the aldehyde. masterorganicchemistry.com

A critical parameter for the success of this reaction is maintaining low temperatures, typically around -78 °C, to prevent over-reduction of the aldehyde to the corresponding alcohol. adichemistry.compsgcas.ac.in The bulky nature of DIBAL-H helps in selectively stopping the reduction at the aldehyde stage, as the tetrahedral intermediate formed is stable at these low temperatures. masterorganicchemistry.comadichemistry.com

Alternative reducing agents for nitriles include systems like sodium hydride and zinc chloride, which can operate under milder conditions and offer different functional group compatibility compared to DIBAL-H. organic-chemistry.orgntu.edu.sgorganic-chemistry.org Another method involves using sodium hypophosphite with a nickel catalyst. researchgate.net While these methods are effective for a range of nitriles, their specific application to the sterically hindered 2,3-dimethyl-2-phenylbutanenitrile would require empirical validation.

Table 1: General Conditions for Nitrile to Aldehyde Reduction

| Reagent System | Typical Solvent | Typical Temperature | Key Features |

|---|---|---|---|

| DIBAL-H | Toluene, Dichloromethane | -78 °C | Prevents over-reduction to alcohol; widely used. masterorganicchemistry.comcommonorganicchemistry.com |

| NaH / ZnCl₂ | Tetrahydrofuran (THF) | 40 °C | Milder conditions; good functional group tolerance. organic-chemistry.orgntu.edu.sg |

Considerations for Stereoselective Synthesis of this compound

The structure of this compound contains a chiral center at the C2 position. Therefore, developing methods for its stereoselective synthesis is of significant interest. This involves creating the α-quaternary stereocenter with a high degree of enantiomeric purity.

Application of Asymmetric Functionalization Principles to α-Branched Aldehydes with Relevance to this compound

The synthesis of chiral α-branched aldehydes, particularly those with quaternary stereocenters, is a challenging area of asymmetric catalysis. mdpi.comnih.gov Several modern catalytic strategies could be adapted for the enantioselective synthesis of this compound.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can catalyze the α-alkylation of aldehydes. capes.gov.bracs.orgacs.org This proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophile. acs.org For a molecule like this compound, a strategy could involve the asymmetric α-methylation of 2-methyl-2-phenylpropanal. The development of new organocatalysts has expanded the scope of these reactions to include challenging substrates. capes.gov.bracs.org Dual catalysis systems, combining photoredox and organocatalysis, have also emerged for the enantioselective α-alkylation of aldehydes. scispace.comrsc.org

Metal Catalysis: Transition metal-catalyzed reactions offer powerful alternatives. Palladium-catalyzed asymmetric allylic alkylation of α-branched aldehyde enolates is a known method for constructing quaternary stereocenters. sci-hub.seresearchgate.netacs.orgthieme-connect.com Similarly, copper-catalyzed methods have been developed for the enantioselective synthesis of α-quaternary aldehydes from simple carboxylic acid derivatives. nih.govunc.edu Asymmetric hydroformylation of a suitably substituted 1,1-disubstituted alkene, such as α,β,β-trimethylstyrene, using a chiral rhodium or platinum catalyst, could also potentially yield the target aldehyde enantioselectively. researchgate.netnih.govscispace.comacs.org

Table 2: Potential Asymmetric Strategies Relevant to this compound

| Strategy | Catalyst Type | General Approach | Potential Precursor |

|---|---|---|---|

| Organocatalytic α-Alkylation | Chiral Secondary Amine | Asymmetric methylation of an α-branched aldehyde. capes.gov.bracs.org | 2-Methyl-2-phenylpropanal |

| Palladium-Catalyzed Alkylation | Chiral Pd-complex | Dynamic kinetic asymmetric alkylation of a racemic α-branched aldehyde. sci-hub.seresearchgate.net | Racemic this compound |

| Copper-Catalyzed Acylation | Chiral Cu-phosphine complex | Reaction of an acyl electrophile with a chiral organodiboron reagent. nih.govunc.edu | 2,3-Dimethyl-2-phenylbutanoic acid derivative |

Future Directions in Enantioselective Access to this compound

Future research will likely focus on developing more efficient and highly selective catalysts that can construct the sterically congested α-quaternary center of this compound with near-perfect enantiocontrol. The development of catalysts for the asymmetric functionalization of challenging α-branched aldehydes remains a key goal. mdpi.comnih.gov This includes creating novel chiral ligands for metal-catalyzed reactions and more robust organocatalysts. acs.org The combination of different catalytic modes, such as synergistic metal and organocatalysis, holds promise for overcoming current limitations. thieme-connect.com Furthermore, enzymatic and chemo-enzymatic approaches could provide highly selective and environmentally benign routes to the chiral aldehyde.

Optimization Strategies and Process Development in this compound Synthesis

For the industrial production of this compound, particularly via the DIBAL-H reduction of the corresponding nitrile, process optimization is crucial for efficiency, safety, and cost-effectiveness.

A key challenge in DIBAL-H reductions is the highly exothermic nature of the reaction and the need for cryogenic temperatures to control selectivity. acs.org Continuous flow chemistry offers a powerful solution to these problems. acs.orgvapourtec.com By using microreactors or flow reactors, precise control over reaction temperature and residence time can be achieved. researchgate.netresearchgate.net This often leads to improved selectivity and yield compared to traditional batch processes, and can even allow for reactions to be run at higher temperatures without significant over-reduction. researchgate.net

Design of Experiments (DoE) can be employed to systematically study the effects of various parameters—such as reagent stoichiometry, temperature, concentration, and reaction time—to identify the optimal reaction window. acs.org For scale-up, factors like heat transfer, mixing efficiency, and the safe handling of pyrophoric reagents like DIBAL-H are paramount. acs.org The development of robust quenching procedures is also essential to safely manage the reaction and isolate the final product.

Chemical Transformations and Reactivity of 2,3 Dimethyl 2 Phenylbutanal

Intrinsic Reactivity of the Aldehyde Functional Group in 2,3-Dimethyl-2-phenylbutanal

The chemistry of this compound is largely dictated by the electrophilic nature of its aldehyde carbonyl carbon. This reactivity is influenced by the significant steric hindrance around the reaction center, imposed by the adjacent quaternary carbon bearing a phenyl and a methyl group.

Nucleophilic Addition Reactions of this compound

The aldehyde group is highly susceptible to nucleophilic attack. In the case of this compound, these reactions proceed at the carbonyl carbon. A common example is the reaction with alcohols under acidic conditions to form hemiacetals and subsequently acetals. evitachem.com The steric bulk at the α-position, featuring a phenyl, a methyl, and an isopropyl group, significantly hinders the approach of nucleophiles, potentially slowing the reaction rate compared to less substituted aldehydes.

Another fundamental nucleophilic addition is the formation of cyanohydrins upon treatment with hydrogen cyanide. This reaction creates a new stereocenter at the carbonyl carbon.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Alcohol (R'-OH) | Acid catalyst | Hemiacetal/Acetal |

| Cyanide | HCN, KCN | Cyanohydrin |

Oxidation and Reduction Pathways of this compound

As a typical aldehyde, this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. evitachem.com

Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 2,3-Dimethyl-2-phenylbutanoic acid. This transformation can be achieved using a variety of common oxidizing agents.

Reduction: The carbonyl group can be reduced to a primary alcohol, 2,3-Dimethyl-2-phenylbutan-1-ol. This is typically accomplished with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol is a crucial precursor for studying potential molecular rearrangements.

Table 2: Oxidation and Reduction Products

| Transformation | Reagent(s) | Product Name |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, etc. | 2,3-Dimethyl-2-phenylbutanoic acid |

α-Carbon Reactivity and Enolate Chemistry of this compound

The reactivity at the α-carbon is a cornerstone of aldehyde and ketone chemistry, primarily through the formation of enolates.

Base-Mediated Reactions at the α-Position

A critical structural feature of this compound is its α-carbon, which is a quaternary carbon atom bonded to a phenyl group, a methyl group, the isopropyl group (C3 and C4), and the carbonyl group. Consequently, this compound lacks an α-hydrogen atom .

The absence of an acidic proton at the α-position means that this compound is a non-enolizable aldehyde . It cannot be deprotonated by a base to form an enolate ion. masterorganicchemistry.com This structural constraint prevents it from participating in a wide range of classical carbonyl reactions that depend on enolate intermediates, including:

Base-catalyzed α-halogenation.

Aldol (B89426) addition and condensation reactions.

Direct alkylation at the α-position. libretexts.org

Olefination Reactions Utilizing this compound (e.g., Wittig-Horner reaction principles)

Despite being non-enolizable, the aldehyde group of this compound remains reactive toward olefination reagents. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.org These reactions involve the nucleophilic attack of a phosphorus ylide or a phosphonate (B1237965) carbanion on the aldehyde's carbonyl carbon, bypassing the need for α-hydrogen acidity. google.com

In a study involving the structurally similar aldehyde, (±)-3,3-dimethyl-2-phenylbutanal, a Wittig-Horner reaction was successfully carried out with various 2-oxoalkylphosphonates using bases like activated barium hydroxide (B78521) or sodium hydride. rsc.org This reaction exclusively produced the (E)-isomer of the resulting α,β-unsaturated ketone. rsc.org This demonstrates that sterically hindered aldehydes like this compound are viable substrates for HWE reactions, enabling the synthesis of highly substituted alkenes. The reaction proceeds via an initial nucleophilic addition to the carbonyl, followed by the elimination of a phosphate (B84403) byproduct to form the carbon-carbon double bond. organic-chemistry.orgrsc.org

Molecular Rearrangements of this compound Skeletons and Related Systems

Molecular rearrangements can occur in systems related to this compound, particularly from its reduction product, 2,3-Dimethyl-2-phenylbutan-1-ol. Acid-catalyzed dehydration of this alcohol can lead to the formation of a carbocation, which may undergo rearrangement to a more stable species before eliminating a proton to form an alkene.

Upon treatment with a strong acid like sulfuric acid, the hydroxyl group of 2,3-Dimethyl-2-phenylbutan-1-ol is protonated and eliminated as water, which would initially form a primary carbocation. stackexchange.com This primary carbocation is highly unstable and would immediately rearrange. A plausible pathway involves a 1,2-hydride shift or a 1,2-alkyl/aryl shift. Given the structure, a 1,2-shift of the isopropyl group from the adjacent quaternary center is a possibility. This shift would result in a tertiary benzylic carbocation, which is significantly stabilized by both hyperconjugation from the alkyl groups and, more importantly, resonance with the adjacent phenyl ring. stackexchange.com Subsequent elimination of a proton would lead to the formation of a thermodynamically stable, highly substituted alkene, such as 2,3-dimethyl-1-phenylbut-1-ene. Such semipinacol-type rearrangements are well-documented for creating stable carbocation intermediates. acs.org

Acid-Catalyzed Rearrangements of 2,3-Dimethyl-2-phenylbutan-1-ol Analogs Leading to Aldehydes

The acid-catalyzed dehydration of alcohols is a classic method for generating alkenes, but it can also lead to rearranged products, including aldehydes and ketones, via carbocation intermediates. In the case of sterically hindered neopentyl-type alcohols like 2,3-dimethyl-2-phenylbutan-1-ol, an analog of the target aldehyde, treatment with acid is expected to induce rearrangement.

The process begins with the protonation of the primary alcohol by an acid catalyst (e.g., concentrated H₂SO₄), forming a good leaving group, water. stackexchange.com The departure of water generates a primary carbocation. However, primary carbocations are highly unstable and will rapidly rearrange to a more stable carbocation. A 1,2-hydride or 1,2-alkyl/aryl shift occurs. In the structure of 2,3-dimethyl-2-phenylbutan-1-ol, a shift of the neighboring isopropyl group can lead to a tertiary carbocation that is also benzylic, benefiting from resonance stabilization from the phenyl group. stackexchange.com This rearranged carbocation is significantly more stable. The final step to form an aldehyde would involve the loss of a proton.

A proposed mechanism for the acid-catalyzed dehydration of 2,3-dimethyl-2-phenylbutan-1-ol suggests that the migration of the isopropyl group is a key step, leading to a more stable carbocation intermediate stabilized by both the phenyl group and the inductive effect of a methyl group. stackexchange.com

Research on the acid-catalyzed cyclialkylation of related structures, such as 2,4-dimethyl-4-phenylpentan-2-ol, has shown that these systems readily undergo rearrangements to form stable cyclic products. researchgate.net While the final product is not an aldehyde in that case, the study highlights the propensity of this type of carbon skeleton to undergo rearrangement via carbocationic intermediates under acidic conditions.

Table 1: Proposed Intermediates in the Rearrangement of 2,3-Dimethyl-2-phenylbutan-1-ol

| Step | Intermediate/Transition State | Description |

| 1 | Protonated Alcohol | The hydroxyl group is protonated by the acid catalyst. |

| 2 | Primary Carbocation | Water departs, leaving a highly unstable primary carbocation. |

| 3 | 1,2-Isopropyl Shift | The isopropyl group migrates to the adjacent carbocation center. |

| 4 | Tertiary Benzylic Carbocation | A more stable tertiary, resonance-stabilized carbocation is formed. |

| 5 | Aldehyde Formation | Loss of a proton leads to the final aldehyde product. |

Investigation of Semipinacol-type Rearrangements in Related Structures

The semipinacol rearrangement is a related and powerful transformation for constructing complex molecular architectures, particularly for creating quaternary carbon centers. aablocks.comresearchgate.net Unlike the classic pinacol (B44631) rearrangement which starts from a 1,2-diol, the semipinacol rearrangement can be initiated from various precursors, such as α-hydroxy epoxides, allylic alcohols, or other systems that can generate an electrophilic center adjacent to a carbon bearing a migrating group. researchgate.netlibretexts.org The driving force is often the formation of a stable carbonyl group. uomustansiriyah.edu.iqspcmc.ac.in

The general mechanism involves the generation of a carbocation (or a species with carbocation-like character) adjacent to a carbon atom that bears a hydroxyl group. A 1,2-migration of an alkyl, aryl, or hydride group then occurs, leading to the formation of a ketone or an aldehyde. libretexts.orgwikipedia.org The migratory aptitude generally follows the order: phenyl > hydride > alkyl, based on the ability of the group to stabilize the developing positive charge in the transition state. wikipedia.org

In systems related to this compound, semipinacol rearrangements provide a strategic method for skeletal reorganization. For instance, the halogenation-triggered semipinacol rearrangement of allylic alcohols is an efficient method for creating all-carbon quaternary centers alpha to a carbonyl group. researchgate.net This involves the formation of a halonium ion, which then triggers a 1,2-migration.

A recent total synthesis of the natural product acanthodoral utilized a semipinacol rearrangement as a key step. acs.org This strategy allowed for the conversion of an accessible trans-decalin system into the required cis-decalin core of the target molecule, demonstrating the power of this rearrangement to control stereochemistry and build complex ring systems. acs.org The reaction proceeded from a bicyclo[3.2.1]methylene alcohol intermediate to form a ketone with two quaternary centers. acs.org

Table 2: Key Features of Semipinacol Rearrangements

| Feature | Description | Reference |

| Starting Materials | α-Hydroxy epoxides, allylic alcohols, 1,2-diols (under specific conditions) | researchgate.netlibretexts.org |

| Driving Force | Formation of a stable carbonyl group and relief of strain | uomustansiriyah.edu.iqspcmc.ac.in |

| Key Step | 1,2-migration of an alkyl, aryl, or hydride group to an adjacent electrophilic center | wikipedia.org |

| Stereochemistry | Often highly stereospecific, with the migrating group typically being anti-periplanar to the leaving group | wikipedia.org |

| Applications | Synthesis of complex molecules, ring expansions/contractions, creation of quaternary stereocenters | acs.orgorganic-chemistry.org |

These types of rearrangements are fundamental to understanding the potential reactivity of this compound and its precursors, offering pathways to structurally diverse products through controlled skeletal reorganization.

Stereochemical Aspects and Control in 2,3 Dimethyl 2 Phenylbutanal Chemistry

Diastereomeric and Enantiomeric Considerations of 2,3-Dimethyl-2-phenylbutanal

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. utexas.edu This class of isomers is broadly divided into two categories: enantiomers and diastereomers. libretexts.orgmasterorganicchemistry.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a pair of hands. youtube.com Diastereomers, conversely, are stereoisomers that are not mirror images of one another. libretexts.org

The existence of these stereoisomers hinges on the presence of stereocenters, which are typically carbon atoms bonded to four different substituent groups. The compound this compound possesses the following structure:

Structure of this compound. The asterisk () indicates the chiral center.*

A detailed analysis of this structure reveals the presence of a single chiral center at the C2 position. This carbon atom is bonded to four distinct groups:

A formyl group (-CHO)

A phenyl group (-Ph)

A methyl group (-CH₃)

An isopropyl group (-CH(CH₃)₂)

According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule with one chiral center will have 2¹ = 2 stereoisomers. utexas.edu Consequently, this compound exists as a pair of enantiomers: (R)-2,3-Dimethyl-2-phenylbutanal and (S)-2,3-Dimethyl-2-phenylbutanal. These two molecules are mirror images and are non-superimposable. Since the molecule possesses only one stereocenter, it does not have diastereomers. Diastereomers are only possible for compounds with two or more stereocenters. libretexts.org

| Property | Description |

| Molecular Formula | C₁₂H₁₆O |

| Chiral Centers | 1 (at the C2 position) |

| Number of Stereoisomers | 2 |

| Type of Stereoisomers | Enantiomers ((R) and (S)) |

| Diastereomers | None |

Strategies for Diastereocontrol in Synthetic Transformations of this compound

While this compound itself does not have diastereomers, synthetic transformations performed on one of its enantiomers can generate a second stereocenter, leading to the formation of diastereomeric products. The control over the formation of one diastereomer in preference to another is known as diastereocontrol. This is a crucial aspect of modern asymmetric synthesis.

A common transformation where this is relevant is the nucleophilic addition to the carbonyl group of the aldehyde. This reaction converts the prochiral sp²-hybridized carbonyl carbon into a new sp³-hybridized stereocenter. The existing chiral center at C2 can influence the stereochemical outcome at the newly formed chiral center. This phenomenon is termed substrate-controlled diastereoselection.

The stereochemical course of such additions can often be predicted using established models, most notably the Felkin-Anh model. This model predicts the major diastereomer formed by considering the steric hindrance around the carbonyl group. For a chiral aldehyde like (R)-2,3-Dimethyl-2-phenylbutanal, the three substituents at the adjacent C2 stereocenter are ranked by size: Large (L), Medium (M), and Small (S).

Large (L): Phenyl group

Medium (M): Isopropyl group

Small (S): Methyl group

According to the Felkin-Anh model, the largest group (L) orients itself perpendicular to the plane of the carbonyl group to minimize steric strain. The incoming nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory, which is an angle of approximately 107°. This attack occurs past the smallest substituent (S) and away from the medium (M) and large (L) substituents.

This same principle of substrate control is observed in transformations of the related compound 3,3-dimethyl-2-phenylbutanal (Ph-CH(CHO)-C(CH₃)₃). lookchem.comnih.gov In this molecule, the large tert-butyl group provides a strong steric bias, effectively directing incoming nucleophiles to the opposite face of the carbonyl group, leading to high diastereoselectivity in the formation of a new stereocenter. core.ac.uk

| Hypothetical Reaction | Starting Enantiomer | Predicted Major Diastereomer | Predicted Minor Diastereomer |

| Grignard Addition (MeMgBr) | (R)-2,3-dimethyl-2-phenylbutanal | (2R,3R)-3,4-dimethyl-3-phenylpentan-2-ol | (2S,3R)-3,4-dimethyl-3-phenylpentan-2-ol |

| Hydride Reduction (LiAlH₄) | (S)-2,3-dimethyl-2-phenylbutanal | (1R,2S)-2,3-dimethyl-2-phenylbutan-1-ol | (1S,2S)-2,3-dimethyl-2-phenylbutan-1-ol |

This table presents predicted outcomes based on the Felkin-Anh model for hypothetical reactions.

Analysis of Chiral Induction in this compound Transformations

Chiral induction is the process by which the chirality of one molecule influences the creation of chirality in another during a chemical reaction. cdnsciencepub.com In the context of this compound, several strategies can be employed to induce chirality and achieve high stereoselectivity.

Substrate-Controlled Induction: As detailed in the previous section, the inherent chirality of the starting aldehyde can direct the formation of a new stereocenter, a process known as 1,2-asymmetric induction. The efficiency of this induction depends on the steric and electronic differences between the substituents on the existing chiral center.

Auxiliary-Controlled Induction: This powerful strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate. wikipedia.orgrsc.org This auxiliary directs the stereochemical course of a subsequent reaction before being cleaved to reveal the desired enantiomerically enriched product. For an aldehyde like this compound, it could be condensed with a chiral amine to form a chiral imine or enamine. Subsequent alkylation or addition reactions would proceed with high diastereoselectivity controlled by the auxiliary. Commonly used auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgnih.govresearchgate.net

Reagent-Controlled Induction: This method utilizes a chiral reagent to differentiate between the two enantiotopic faces of a prochiral center. For instance, the reduction of the aldehyde group in this compound could be achieved using a chiral reducing agent, such as a borane (B79455) pre-complexed with a chiral ligand (e.g., CBS catalyst), to produce the corresponding chiral alcohol with high enantiomeric excess.

Catalyst-Controlled Induction: Asymmetric catalysis is a highly efficient method where a small amount of a chiral catalyst generates a large quantity of a chiral product. nih.gov This can be applied to transformations of this compound in several ways. Chiral organocatalysts, such as proline or its derivatives, can activate the aldehyde by forming a chiral enamine intermediate, facilitating stereoselective conjugate additions or alpha-functionalization reactions. smolecule.com Alternatively, chiral transition-metal complexes, often involving rhodium or palladium, can catalyze a wide range of enantioselective reactions. acs.org

| Induction Strategy | Mechanism | Key Features |

| Substrate Control | Existing stereocenter directs the reaction. | Relies on the inherent structure of the starting material. |

| Auxiliary Control | A temporary chiral group directs stereochemistry. | Often provides high selectivity but requires extra steps for attachment and removal. wikipedia.orgrsc.org |

| Reagent Control | A stoichiometric chiral reagent delivers chirality. | Effective but can be expensive as it requires at least one full equivalent of the chiral source. |

| Catalyst Control | A substoichiometric chiral catalyst creates a chiral environment. | Highly efficient and atom-economical; a cornerstone of modern green chemistry. nih.govgoogle.com |

Computational and Theoretical Studies on 2,3 Dimethyl 2 Phenylbutanal

Application of Density Functional Theory (DFT) for Mechanistic Insights into 2,3-Dimethyl-2-phenylbutanal Reactions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the mechanisms of organic reactions. For reactions involving aldehydes like this compound, DFT calculations can provide a detailed picture of bond-forming and bond-breaking processes.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on structurally related compounds. For instance, in the rhodium-catalyzed asymmetric allylic alkylation of the similar compound 2-phenylbutanal (B1594068), DFT calculations at the B3LYP level of theory have been instrumental. rsc.org These studies reveal the step-by-step mechanism, including the oxidative addition and the enantioselective C-C bond formation, by calculating the Gibbs free energy profile of the reaction. rsc.org Such an approach for this compound would involve modeling the reactants, intermediates, transition states, and products to map out the most energetically favorable reaction pathway. Key mechanistic details, such as the role of catalysts and the influence of substituents on the reaction barrier, can be quantified. For example, DFT studies on other aldehydes have shown how bifunctional catalysts activate the substrate, with calculations confirming the participation of specific enolate intermediates and the importance of internal hydrogen bonds in the catalyst for activation and rigidification. mdpi.com

Table 1: Illustrative Application of DFT in Reaction Mechanism Analysis (Based on related aldehyde systems)

| Computational Detail | Information Gained | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Provides the lowest energy structures of reactants, intermediates, and products. | Predicts the stable conformations of this compound and its reaction intermediates. |

| Frequency Calculation | Confirms structures as minima or transition states and provides zero-point vibrational energies. | Characterizes the nature of stationary points on the potential energy surface for its reactions. |

| Transition State Search | Locates the highest energy point along the reaction coordinate. | Identifies the energy barrier for a given reaction step, determining its kinetic feasibility. |

Transition State Analysis and Energy Profiles for Stereoselectivity in this compound Systems

The presence of a stereocenter at the α-position of this compound makes the study of its stereoselective reactions particularly important. Transition state analysis via computational methods is a cornerstone for understanding and predicting the stereochemical outcome of such reactions.

The stereoselectivity in reactions like aldol (B89426) or Michael additions is determined by the relative energies of the diastereomeric transition states. By calculating these energies, one can predict which stereoisomer will be formed preferentially. For example, in organocatalyzed aldol reactions, the preference for syn or anti products is explained by the energy difference between the corresponding transition states. nih.gov Factors influencing these energy differences include steric interactions, electrostatic interactions, and the specific geometry of the transition state assembly. nih.govacs.org

In a study on the rhodium-catalyzed alkylation of 2-phenylbutanal, DFT was used to compare the transition states leading to the (R) and (S) products. rsc.org The analysis identified key non-covalent interactions, such as C-H···O and C-H···π interactions, that stabilized the favored transition state over the disfavored one, thereby explaining the observed high enantioselectivity. rsc.org A similar analysis for this compound would involve constructing models of the transition states for the formation of different stereoisomers and calculating their relative free energies. The steric bulk of the additional methyl group compared to 2-phenylbutanal would be a critical factor in these models.

Table 2: Factors Influencing Stereoselectivity Determined by Transition State Analysis

| Factor | Description | Predicted Impact on this compound |

|---|---|---|

| Steric Hindrance | Repulsive interactions between bulky groups in the transition state. | The gem-dimethyl group and the phenyl group would create significant steric crowding, strongly influencing facial selectivity in nucleophilic attacks on the carbonyl group. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polarized parts of the molecules. | Interactions between the developing alkoxide and a cationic part of a catalyst or a proton donor can stabilize one transition state over another. nih.govacs.org |

| Torsional Strain | Strain arising from eclipsing interactions along single bonds in the transition state. | The need to avoid eclipsing interactions between substituents on the forming C-C bond can favor a specific transition state geometry. acs.org |

| Catalyst-Substrate Interactions | Specific binding modes of the substrate to a chiral catalyst. | In catalytic reactions, the formation of a rigid, well-defined transition state through multiple interaction points is key to achieving high stereoselectivity. nih.gov |

In Silico Modeling of Molecular Interactions and Conformational Landscapes of this compound

In silico modeling encompasses a range of computational techniques used to study molecular systems. For this compound, these methods can be used to explore its conformational landscape and its non-covalent interactions with other molecules, such as solvents or biological receptors.

The conformational flexibility of this compound is determined by the rotation around its single bonds. The relative orientation of the phenyl group, the aldehyde moiety, and the alkyl substituents can significantly affect its reactivity and physical properties. Conformational analysis, often performed using molecular mechanics (MM) force fields or DFT, can identify the most stable conformers and the energy barriers between them. PubChem, for instance, provides computed properties such as the number of rotatable bonds, which for the related isomer 3,3-dimethyl-2-phenylbutanal is three. nih.gov

Understanding the molecular interactions is crucial for predicting the behavior of this compound in different environments. Molecular docking simulations, a key in silico tool, could be used to predict how this molecule might bind to the active site of an enzyme or a synthetic receptor. These models calculate the binding affinity based on factors like shape complementarity and intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions involving the phenyl ring. While specific studies on this compound are scarce, the methodologies are well-established for predicting the properties of similar small molecules. atlantis-press.com

Table 3: Computed Molecular Properties and Their Significance (Exemplified by 3,3-Dimethyl-2-phenylbutanal)

| Property | Value (for C12H16O isomer) | Significance | Source |

|---|---|---|---|

| Molecular Weight | 176.25 g/mol | Basic physical property for stoichiometric calculations. | nih.gov |

| XLogP3-AA | 3.1 | Indicator of lipophilicity, affecting solubility and membrane permeability. | nih.gov |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds. | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen can accept a hydrogen bond. | nih.gov |

| Rotatable Bond Count | 3 | Indicates the degree of conformational flexibility. | nih.gov |

Advanced Applications and Derivatization Strategies for 2,3 Dimethyl 2 Phenylbutanal

Utilization of 2,3-Dimethyl-2-phenylbutanal as a Chiral Building Block in Complex Molecule Synthesis

The primary utility of this compound as a chiral building block stems from its ability to generate products with a defined stereocenter that can direct subsequent stereoselective reactions. A key example is its use in the Wittig-Horner reaction to produce acyclic α,β-unsaturated ketones, also known as α-enones. rsc.org These resulting enones are valuable intermediates in their own right, serving as model compounds for investigating diastereofacial selectivity in nucleophilic addition reactions. rsc.org

In such studies, the chiral center established from the aldehyde dictates the facial bias of the enone, influencing how nucleophiles approach the β-carbon. This control over the stereochemical outcome of addition reactions is fundamental to the construction of complex molecules with multiple stereocenters, a crucial aspect of pharmaceutical and natural product synthesis. The steric hindrance provided by the gem-dimethyl and phenyl groups of the original aldehyde is carried through to the enone product, which can enhance the diastereoselectivity of subsequent transformations. rsc.org

Synthesis of Functionally Diverse Derivatives from this compound

The aldehyde functional group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of functionally diverse derivatives.

Olefinating Reactions: The Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction is a well-documented method for converting aldehydes into alkenes with high stereoselectivity, typically favoring the (E)-isomer. rsc.orgorganic-chemistry.org When this compound is reacted with various 2-oxoalkylphosphonates, a range of (E)-α,β-unsaturated ketones can be synthesized efficiently. A study highlighted the use of activated barium hydroxide (B78521) as a base for this transformation, which proved to be a highly stereoselective method that minimizes side reactions. rsc.org The reaction of (±)-3,3-dimethyl-2-phenylbutanal with different phosphonates demonstrates its utility in creating new carbon-carbon double bonds and expanding the molecular complexity. rsc.org Due to the significant steric hindrance around the aldehyde, higher reaction temperatures are sometimes necessary to achieve yields comparable to less hindered aldehydes. rsc.org

Table 1: Synthesis of Acyclic α-Enones from (±)-3,3-dimethyl-2-phenylbutanal via Wittig-Horner Reaction Data sourced from a study on the efficient synthesis of acyclic α-enones. rsc.org

| 2-Oxoalkylphosphonate (Reactant) | Product (α-Enone) | Reaction Conditions (Base) | Yield (%) |

| Diethyl acetylmethylphosphonate | (E)-(6RS)-2,2-Dimethyl-6-phenylhept-4-en-3-one | Ba(OH)₂ | 96 |

| Diethyl acetylmethylphosphonate | (E)-(6RS)-2,2-Dimethyl-6-phenylhept-4-en-3-one | NaH | 94 |

| Diethyl pivaloylmethylphosphonate | (E)-(6RS)-2,2,7,7-Tetramethyl-6-phenyloct-4-en-3-one | Ba(OH)₂ | 96 |

| Diethyl pivaloylmethylphosphonate | (E)-(6RS)-2,2,7,7-Tetramethyl-6-phenyloct-4-en-3-one | NaH | 67 |

| Diethyl benzoylmethylphosphonate | (E)-(4RS)-5,5-Dimethyl-1,4-diphenylhex-2-en-1-one | Ba(OH)₂ | 96 |

| Diethyl benzoylmethylphosphonate | (E)-(4RS)-5,5-Dimethyl-1,4-diphenylhex-2-en-1-one | NaH | 95 |

Other Derivatizations: Beyond olefination, this compound can undergo a variety of standard aldehyde reactions to yield other important functional groups:

Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid, 2,3-dimethyl-2-phenylbutanoic acid, using common oxidizing agents.

Reduction: Reduction of the aldehyde group, for instance with sodium borohydride (B1222165) or lithium aluminum hydride, yields the primary alcohol, 2,3-dimethyl-2-phenylbutanol.

Nucleophilic Addition: It can react with alcohols under acidic conditions to form hemiacetals and acetals.

Condensation Reactions: Reaction with primary amines leads to the formation of imines (Schiff bases), which are themselves versatile intermediates for further functionalization, such as the synthesis of α-branched amines. nih.gov

Prospective Research Avenues in this compound Chemistry

The unique structural properties of this compound open up several promising avenues for future research, particularly in the fields of asymmetric catalysis and biocatalysis.

Asymmetric Organocatalysis: The development of organocatalytic methods for the enantioselective functionalization of α-branched aldehydes is a significant area of modern organic chemistry. mdpi.com While many methods exist, the high steric demand of this compound makes it an excellent and challenging substrate for new catalyst development. Future work could focus on designing novel chiral primary or secondary amine catalysts that can effectively form enamines with this aldehyde and direct stereoselective reactions, such as Michael additions to nitroolefins or other electrophiles. nih.gov The introduction of sterically hindered groups in catalysts often leads to more rigid transition states and improved stereocontrol, a principle that could be leveraged to design catalysts specifically for bulky aldehydes like this one. nih.gov Furthermore, synergistic catalysis, combining photoredox and organocatalysis, offers a modern approach for the β-functionalization of saturated aldehydes and could be explored. organic-chemistry.org

Biocatalysis: Biocatalysis presents a powerful and green alternative for chemical synthesis. nih.govnih.gov The use of enzymes, such as amine dehydrogenases (AmDHs) or imine reductases (IREDs), for the reductive amination of bulky ketones and aldehydes is a rapidly maturing field. researchgate.net Investigating the substrate scope of existing or engineered enzymes with this compound could lead to highly efficient and stereoselective routes to chiral amines, which are valuable building blocks in the pharmaceutical industry. researchgate.net Similarly, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, which catalyze C-C bond formation, could be engineered to accept this bulky aldehyde as a substrate, potentially enabling novel and stereocontrolled syntheses of complex hydroxyketones. rsc.org The high reactivity and toxicity of aldehydes often pose challenges in biocatalytic processes, making the development of robust enzymatic systems for such substrates an important research goal. nih.govnih.gov

Advanced C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization offer another frontier. Four-component reactions that generate hydrazones in situ from aldehydes for directed C-H functionalization have been reported. nih.gov Applying this methodology to this compound could enable the rapid construction of complex α-branched amine motifs, further highlighting its utility as a versatile synthetic precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.